4-Amino-2-methylbenzoyl chloride
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Overview
Description
4-Amino-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 2-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-methylbenzoyl chloride can be synthesized through several methods. One common method involves the acylation of 4-amino-2-methylbenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions, often at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reactions such as nitration require strong acids like sulfuric acid and nitric acid, while halogenation may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Halogenated Derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Amino-2-methylbenzoyl chloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity is exploited in the synthesis of pharmaceuticals, where the compound can modify proteins, enzymes, and other biomolecules to alter their function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a methyl group.
4-Amino-3-methylbenzoyl chloride: Similar structure but with the methyl group at the 3-position.
4-Amino-2-methylbenzoic acid: The precursor to 4-amino-2-methylbenzoyl chloride, lacking the acyl chloride group.
Uniqueness
This compound is unique due to the combination of its amino and methyl substituents, which influence its reactivity and the types of derivatives it can form. The presence of the amino group enhances the reactivity of the benzene ring towards electrophilic substitution, while the acyl chloride group allows for a wide range of nucleophilic substitution reactions .
Properties
IUPAC Name |
4-amino-2-methylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVRRSDHEDFYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664578 |
Source
|
Record name | 4-Amino-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90531-76-3 |
Source
|
Record name | 4-Amino-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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